3-[5-[[2-(3-Aminophenyl)-1,3-benzoxazol-5-yl]sulfonyl]-1,3-benzoxazol-2-yl]aniline
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Overview
Description
3-(5-{[2-(3-AMINOPHENYL)-1,3-BENZOXAZOL-5-YL]SULFONYL}-1,3-BENZOXAZOL-2-YL)ANILINE is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[2-(3-AMINOPHENYL)-1,3-BENZOXAZOL-5-YL]SULFONYL}-1,3-BENZOXAZOL-2-YL)ANILINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminophenol with aldehydes to form benzoxazole derivatives. The reaction conditions often include the use of catalysts such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(5-{[2-(3-AMINOPHENYL)-1,3-BENZOXAZOL-5-YL]SULFONYL}-1,3-BENZOXAZOL-2-YL)ANILINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-(5-{[2-(3-AMINOPHENYL)-1,3-BENZOXAZOL-5-YL]SULFONYL}-1,3-BENZOXAZOL-2-YL)ANILINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 3-(5-{[2-(3-AMINOPHENYL)-1,3-BENZOXAZOL-5-YL]SULFONYL}-1,3-BENZOXAZOL-2-YL)ANILINE involves its interaction with specific molecular targets and pathways. The compound’s benzoxazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(3-AMINOPHENYL)BENZOXAZOLE: A simpler benzoxazole derivative with similar biological activities.
5-SULFONYL-1,3-BENZOXAZOLE: Another benzoxazole derivative with sulfonyl functional groups, used in similar applications.
Uniqueness
3-(5-{[2-(3-AMINOPHENYL)-1,3-BENZOXAZOL-5-YL]SULFONYL}-1,3-BENZOXAZOL-2-YL)ANILINE is unique due to its combination of multiple benzoxazole rings and functional groups, which confer enhanced biological activity and versatility in chemical reactions. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H18N4O4S |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
3-[5-[[2-(3-aminophenyl)-1,3-benzoxazol-5-yl]sulfonyl]-1,3-benzoxazol-2-yl]aniline |
InChI |
InChI=1S/C26H18N4O4S/c27-17-5-1-3-15(11-17)25-29-21-13-19(7-9-23(21)33-25)35(31,32)20-8-10-24-22(14-20)30-26(34-24)16-4-2-6-18(28)12-16/h1-14H,27-28H2 |
InChI Key |
RHGPATLLEAKESN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=CC(=C3)S(=O)(=O)C4=CC5=C(C=C4)OC(=N5)C6=CC(=CC=C6)N |
Origin of Product |
United States |
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